(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-4-hydroxy-6-methylbenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-9-2-13(20)16-14(3-9)24-15(17(16)21)6-10-4-12(19)5-11-7-22-8-23-18(10)11/h2-6,20H,7-8H2,1H3/b15-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAZSQOXSUAALB-UUASQNMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=CC(=CC4=C3OCOC4)Br)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=CC(=CC4=C3OCOC4)Br)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-4-hydroxy-6-methylbenzofuran-3(2H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 432.3 g/mol. The presence of bromine and various hydroxyl groups suggests significant reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound is hypothesized based on its structural features, which are known to interact with various biological systems. The compound is predicted to exhibit:
- Anti-inflammatory properties
- Anticancer activity
- Neuroprotective effects
These activities are supported by computational studies and analogs that share similar structural motifs.
While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may involve:
- Inhibition of inflammatory pathways : The compound may modulate cytokine production or inhibit key enzymes involved in inflammation.
- Interaction with neurotransmitter receptors : Similar benzofuran derivatives have shown affinity for serotonin receptors, indicating potential neurotropic effects.
- Induction of apoptosis in cancer cells : Structural analogs have demonstrated the ability to trigger programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
A series of studies have explored the SAR of benzofuran derivatives, revealing that modifications to the benzofuran core significantly impact biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 4 | Enhances anti-inflammatory activity |
| Bromine substitution | Increases cytotoxicity against cancer cells |
| Methyl group at position 6 | Potentially improves receptor binding affinity |
Case Studies
Several case studies have demonstrated the biological efficacy of compounds related to this compound:
- Anti-inflammatory Activity : A study on similar benzofuran derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Properties : Research indicated that benzofuran derivatives induced apoptosis in various cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents.
- Neuroprotective Effects : In vivo studies using animal models demonstrated that certain analogs exhibited neuroprotective effects against excitotoxicity, suggesting a role in treating neurodegenerative disorders.
Comparison with Similar Compounds
Key Observations:
Halogenation Patterns: The target compound and compound III both feature bromine substituents, but III includes a dibromoacetyl group, enhancing its electrophilicity.
Aryl Substituents : Compound 13 incorporates a 3,5-dimethoxyphenyl group, which may enhance lipid solubility compared to the target compound’s benzodioxin moiety .
Functional Group Diversity: The fluorobenzylidene and dimethylamino groups in the compound from suggest tailored electronic effects (e.g., electron-withdrawing fluorine vs. electron-donating dimethylamino) that modulate bioactivity .
Pharmacological and Physicochemical Properties
While direct data for the target compound is scarce, inferences can be drawn from analogs:
- Anti-Inflammatory Activity: Benzofurans from Doronicum austriacum inhibit NO and ROS production in macrophages (IC₅₀: 10–50 μM) .
- Antioxidant Capacity : Electron-donating groups (e.g., -OH, -OCH₃) in analogous compounds correlate with radical scavenging activity. The target compound’s C4 hydroxyl group likely contributes to this property .
- Solubility and Bioavailability : The methyl group at C6 in the target compound may increase lipophilicity (logP ~2.5–3.0) compared to carboxylate derivatives (e.g., III, logP ~1.8) .
Q & A
Basic: What synthetic routes are most effective for preparing (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-4-hydroxy-6-methylbenzofuran-3(2H)-one, and how can reaction conditions be optimized?
Answer:
Key synthetic strategies include cascade [3,3]-sigmatropic rearrangements (e.g., involving benzofuran intermediates) and multistep functionalization of preconstructed benzodioxin or benzofuran scaffolds . For example, NaH/THF-mediated benzylation at 0°C achieves regioselective protection of hydroxyl groups, as demonstrated in benzodioxin-benzofuran hybrids (76.3% yield) . Optimization involves controlling reaction temperature, solvent polarity, and stoichiometry of reagents (e.g., NaH dispersion in paraffin oil) to minimize side reactions . Purification via column chromatography or recrystallization is critical, with GCMS and NMR used to confirm purity (≥98%) .
Basic: How can researchers resolve contradictions in spectroscopic data (e.g., GCMS vs. HRMS) during structural elucidation of this compound?
Answer:
Discrepancies between GCMS fragmentation patterns and EI-HRMS molecular ion peaks (e.g., observed vs. calculated m/z) often arise from isomerization or residual solvents . To resolve these:
- Use high-resolution NMR (e.g., 400 MHz ¹H-NMR) to assign stereochemistry and detect minor impurities (e.g., 2% isomers in ).
- Cross-validate with FT-IR (e.g., carbonyl stretches at 1705 cm⁻¹) and 13C-NMR to confirm functional groups .
- Employ HPLC-MS for purity assessment, especially if GCMS shows unresolved peaks due to thermal degradation .
Advanced: What methodologies are recommended for analyzing the stereochemical stability of the (Z)-configured methylene group under varying pH and temperature conditions?
Answer:
The (Z)-isomer’s stability can be probed via:
- Dynamic NMR (DNMR): Monitor isomerization kinetics in DMSO-d₆ or CDCl₃ at elevated temperatures (e.g., 40–80°C) .
- Circular Dichroism (CD): Track conformational changes in chiral environments, particularly if the compound interacts with biomolecules .
- DFT Calculations: Predict thermodynamic stability of (Z) vs. (E) configurations using Gaussian09 with B3LYP/6-311++G(d,p) basis sets . Experimental data (e.g., coupling constants from ¹H-NMR) should align with computed geometries .
Advanced: How can researchers design assays to evaluate the biological activity of this compound against specific targets (e.g., enzyme inhibition)?
Answer:
- Target Selection: Prioritize enzymes with structural homology to known benzofuran/brominated ligand targets (e.g., cytochrome P450 or kinases) .
- Assay Design:
- Use fluorescence polarization for binding affinity studies (e.g., competitive displacement assays with fluorescent probes).
- Conduct kinetic assays (e.g., NADPH depletion rates for oxidoreductase inhibition).
- Validate with crystallography (if co-crystals form) or molecular docking (AutoDock Vina) to map binding poses .
- Data Interpretation: Compare IC₅₀ values with structurally similar compounds (e.g., brominated benzodioxins in ) to establish SAR .
Advanced: What computational tools are suitable for predicting the reactivity of the brominated benzodioxin moiety in cross-coupling reactions?
Answer:
- Reactivity Prediction: Use MOPAC2016 with PM7 parameters to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
- Mechanistic Insights: Simulate Suzuki-Miyaura coupling pathways (e.g., Pd-catalyzed aryl bromide reactions) using Gaussian09 transition-state optimizations .
- Solvent Effects: Apply COSMO-RS to model solvation energies in polar aprotic solvents (e.g., DMF or THF), which influence reaction rates .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Answer:
- Storage: Keep under inert atmosphere (Ar/N₂) at –20°C in amber vials to avoid photodegradation of the benzofuranone and brominated moieties .
- Handling: Use anhydrous solvents (e.g., THF dried over molecular sieves) during synthesis to prevent hydrolysis of the methylene group .
- Stability Monitoring: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks for degradation products .
Advanced: How can researchers address challenges in scaling up synthesis while maintaining stereochemical purity?
Answer:
- Process Optimization: Use flow chemistry to control exothermic reactions (e.g., bromination steps) and improve mixing efficiency .
- Catalyst Screening: Test Pd/XPhos systems for Suzuki couplings to enhance yield and reduce racemization .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real-time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
